tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar bicyclic framework, they differ in the functional groups attached to the core structure.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific properties and interactions with biological targets .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-4-8(7-14)5-10(13)6-9/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
YTRGXXNDNXDGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C2)CO |
Origin of Product |
United States |
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